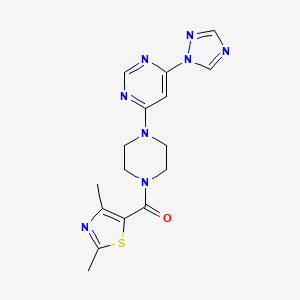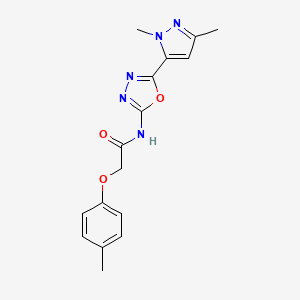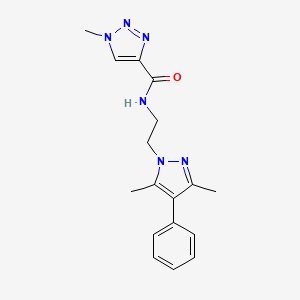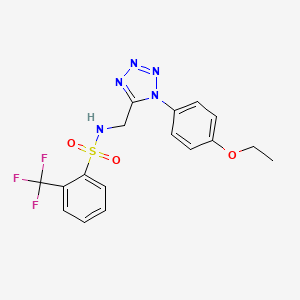
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a thiazole ring. Compounds containing these functional groups are often found in pharmaceuticals and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as NMR and MS analysis are typically used to establish the structures of such compounds .Scientific Research Applications
Anticancer Activity
This compound has shown promising results in the field of cancer research. A study reported the synthesis of 1,2,4-triazole derivatives, including this compound, and evaluated their cytotoxic activities against three human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed promising cytotoxic activity lower than 12 μM against the Hela cell line .
Antibacterial Activity
Compounds containing the 1,2,4-triazole ring in their structure, like this one, have been characterized by multidirectional biological activity. They have shown significant antibacterial activity . This makes them potential candidates for the development of novel antibacterial agents, which could help in dealing with the escalating problems of microbial resistance .
Antifungal Activity
1,2,4-triazoles and their derivatives have been linked to a variety of pharmacological actions, including antifungal effects . This suggests that this compound could potentially be used in the treatment of fungal infections.
Anti-inflammatory Activity
1,2,4-triazoles and their derivatives have also been associated with anti-inflammatory effects . This indicates that this compound could be explored for its potential use in the treatment of inflammatory conditions.
Anticonvulsant Activity
1,2,4-triazoles and their derivatives have been associated with anticonvulsant effects . This suggests that this compound could potentially be used in the treatment of convulsive disorders.
Potential Use in Chemotherapy
Chemotherapy is the most common treatment for cancer disease, in which various chemotherapeutic agents are utilized to kill the cancer cells with minimum harmful effect on normal cells . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . This compound, being a 1,2,4-triazole derivative, could potentially be used in chemotherapy.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines . These cell lines are commonly used in research as models for breast cancer and colon cancer, respectively.
Mode of Action
It is suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is a crucial mechanism in preventing the uncontrolled growth of cells, a characteristic feature of cancer.
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8OS/c1-11-15(26-12(2)21-11)16(25)23-5-3-22(4-6-23)13-7-14(19-9-18-13)24-10-17-8-20-24/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODITAOUXZBIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2446544.png)
![2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid](/img/structure/B2446545.png)

![N-(2,5-dichlorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2446548.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2446550.png)
![2-Pyridin-3-yl-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B2446551.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2446554.png)


![4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2446562.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2446565.png)
